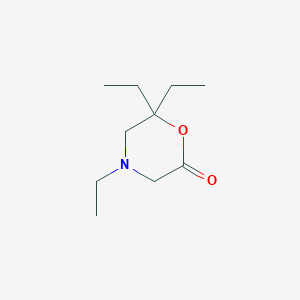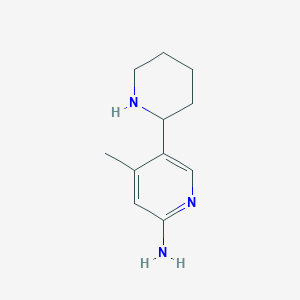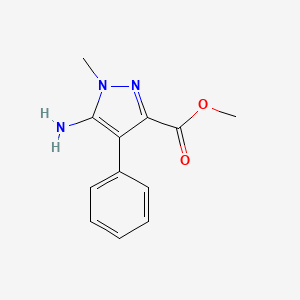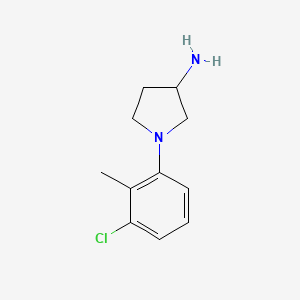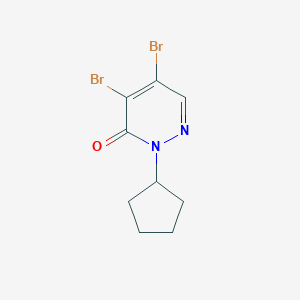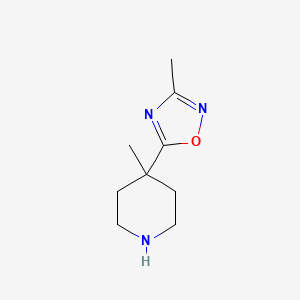
3-Methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Méthyl-5-(4-méthylpipéridin-4-yl)-1,2,4-oxadiazole est un composé hétérocyclique qui présente une combinaison unique d'un cycle oxadiazole et d'un cycle pipéridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-Méthyl-5-(4-méthylpipéridin-4-yl)-1,2,4-oxadiazole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 4-méthylpipéridine avec un intermédiaire oxyde de nitrile, qui est généré in situ à partir du chlorure d'hydroximoyle correspondant. La réaction est effectuée en présence d'une base telle que la triéthylamine, et le mélange est chauffé pour faciliter la cyclisation.
Méthodes de production industrielle
La production industrielle du 3-Méthyl-5-(4-méthylpipéridin-4-yl)-1,2,4-oxadiazole peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus serait optimisé en termes de rendement et de pureté, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour assurer une production constante. L'utilisation de réactifs et de solvants de haute pureté, ainsi qu'un contrôle strict des conditions de réaction, sont essentiels pour la synthèse industrielle.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-Méthyl-5-(4-méthylpipéridin-4-yl)-1,2,4-oxadiazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée en utilisant des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium.
Substitution : Le cycle oxadiazole peut participer à des réactions de substitution nucléophile, où des nucléophiles remplacent l'un des substituants du cycle.
Réactifs et conditions communs
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium aluminium dans l'éther anhydre.
Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits formés
Oxydation : Formation des N-oxydes d'oxadiazole correspondants.
Réduction : Formation de dérivés d'oxadiazole réduits.
Substitution : Formation de dérivés d'oxadiazole substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le 3-Méthyl-5-(4-méthylpipéridin-4-yl)-1,2,4-oxadiazole a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant que composé bioactif avec des propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour son utilisation potentielle dans le développement de médicaments, en particulier comme échafaudage pour la conception de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés spécifiques, telles que les polymères et les revêtements.
5. Mécanisme d'action
Le mécanisme d'action du 3-Méthyl-5-(4-méthylpipéridin-4-yl)-1,2,4-oxadiazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, en modulant leur activité. Par exemple, il peut inhiber l'activité de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte biologique dans lequel le composé est utilisé.
Applications De Recherche Scientifique
3-Methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Méthyl-5-(4-méthylpipéridin-4-yl)oxazole
- 3-Méthyl-5-(4-méthylpipéridin-4-yl)thiadiazole
- 3-Méthyl-5-(4-méthylpipéridin-4-yl)triazole
Unicité
Le 3-Méthyl-5-(4-méthylpipéridin-4-yl)-1,2,4-oxadiazole est unique en raison de la présence à la fois d'un cycle oxadiazole et d'un cycle pipéridine, ce qui lui confère des propriétés chimiques et biologiques distinctes. Comparé à des composés similaires, il peut présenter des schémas de réactivité et des activités biologiques différents, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C9H15N3O |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
3-methyl-5-(4-methylpiperidin-4-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O/c1-7-11-8(13-12-7)9(2)3-5-10-6-4-9/h10H,3-6H2,1-2H3 |
Clé InChI |
XPNWLCXGUBWJGX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)C2(CCNCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811884.png)
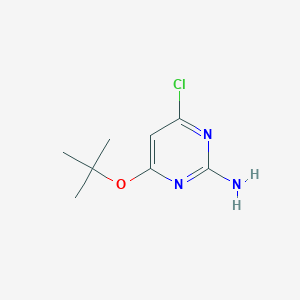



![1-(5-Bromo-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11811906.png)
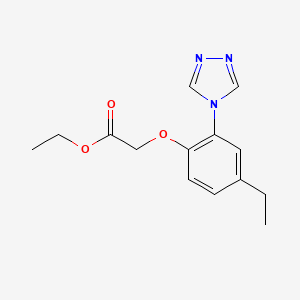
![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)
